4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt
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Overview
Description
4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt: is a complex organic compound. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and glycosidic linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves the use of palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by Pd0 insertion into the carbon–halogen bond, followed by coupling with alkenes, leads to the formation of vinylated chromones . This method provides a clean introduction of substituents into the chromone ring system.
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes, including protection and deprotection of functional groups, glycosylation reactions, and purification steps to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired end product and its applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like halogens (e.g., Br_2) and nucleophiles (e.g., amines) are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, 4H-1-Benzopyran-4-one derivatives are studied for their potential antioxidant and anti-inflammatory properties. These compounds can interact with biological molecules, influencing cellular processes and signaling pathways.
Medicine: Medically, these compounds are investigated for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases due to their bioactive properties.
Industry: In the industrial sector, these compounds are used in the development of pharmaceuticals, nutraceuticals, and cosmetic products. Their ability to modulate biological activities makes them valuable in various formulations.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, their interaction with signaling pathways can influence cellular processes such as apoptosis, proliferation, and inflammation.
Comparison with Similar Compounds
- 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-7-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-
- 4H-1-Benzopyran-4-one, 3-ethynyl-
- 4H-1-Benzopyran-3-carbonitrile, 6-hydroxy-4-oxo-
Comparison: Compared to these similar compounds, 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt stands out due to its unique glycosidic linkages and multiple hydroxyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H32NaO20S |
---|---|
Molecular Weight |
731.6 g/mol |
InChI |
InChI=1S/C27H30O16.Na.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;;(H2,1,2,3,4)/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1 |
InChI Key |
KJWDJSPQNNFBJE-VBXOIZFTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O.[Na] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O.[Na] |
Origin of Product |
United States |
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